(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Antimicrobial and Antitubercular Activity
Compounds structurally related to "(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of benzothiazole have shown variable and modest activity against bacteria and fungi, underscoring their potential as lead compounds in the development of new antimicrobials (Patel, Agravat, & Shaikh, 2011). Additionally, novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting the promise of these scaffolds in addressing tuberculosis (Badiger & Khazi, 2013).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl derivatives derived from visnaginone and khellinone has led to the development of compounds with significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties. These findings indicate the potential of these compounds as novel therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Potential
The synthesis and pharmacological evaluation of conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities highlight their potential as atypical antipsychotics. These compounds, featuring a benzisoxazolyl fragment and demonstrating selectivity for dopamine and serotonin receptors, may offer new avenues for the treatment of psychiatric disorders (Raviña et al., 1999).
Synthesis and Characterization
The synthesis and characterization of new pyridine derivatives continue to expand the chemical space of potential therapeutic agents. For instance, the preparation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and their evaluation for antibacterial and antifungal activity underscore the ongoing efforts to discover new compounds with biological significance (Suresh, Lavanya, & Rao, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation, and their reduction leads to a decrease in inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a reduction of inflammation . Specifically, it has been shown to have a high inhibitory effect on COX-1, with IC50 values of 11.34 µM . It also demonstrated excellent COX-2 Selectivity Index (SI) values .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-14-4-5-15-16(12-14)24-18(19-15)21-10-6-13(7-11-21)17(22)20-8-2-3-9-20/h4-5,12-13H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPIVVVIMNAAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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